Dymanthine

概要

説明

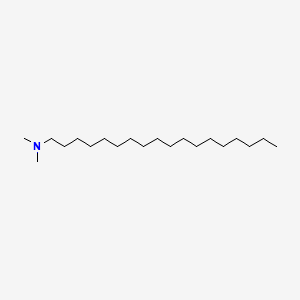

ジマンチンは脂肪族アミンの一種であり、ジメチルオクタデシルアミンとしても知られています 。この化合物は、長い炭素鎖とジメチルアミン基の存在によって特徴付けられます。

準備方法

合成ルートと反応条件: ジマンチンは、オクタデシルアミンをジメチル硫酸またはヨードメタンでアルキル化することにより合成できます。 この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、酸性の副生成物を中和します .

工業的生産方法: 工業的な設定では、ジマンチンは脂肪酸から誘導されたニトリルまたはアミドの触媒的水素化によって製造されます。 この方法は、効率性とスケーラビリティのために好まれています .

反応の種類:

酸化: ジマンチンは酸化反応を受けることができ、通常、対応する酸化物またはヒドロキシルアミンを生成します。

還元: 特定の条件下で、第一級アミンに還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: 酸化物またはヒドロキシルアミンの生成。

還元: 第一級アミン。

科学的研究の応用

ジマンチンは、科学研究において幅広い用途を持っています。

化学: さまざまな化学プロセスにおける界面活性剤および乳化剤として使用されます。

生物学: 両親媒性の性質により、細胞膜相互作用の研究に用いられます。

医学: 薬物送達システムにおける潜在的な用途と医薬品安定剤としての用途が調査されています。

作用機序

ジマンチンの作用機序は、両親媒性の性質による細胞膜との相互作用を伴います。長い疎水性炭素鎖により、脂質二重層に組み込まれ、親水性ジメチルアミン基は水性環境と相互作用します。 この二重の性質により、ジマンチンは乳化を安定化し、細胞膜の透過性を高めることができます .

類似の化合物:

ステアリルアミン: 構造が似ていますが、ジメチル基はありません。

オクタデシルアミン: ジメチル置換がない、類似の炭素鎖長を持つ第一級アミン。

ジメチルヘキサデシルアミン: 構造が似ていますが、炭素鎖が短くなっています.

独自性: ジマンチンの長い炭素鎖とジメチルアミン基のユニークな組み合わせにより、明確な両親媒性特性が与えられ、界面活性剤および乳化剤として特に効果的です。

類似化合物との比較

Stearylamine: Similar in structure but lacks the dimethyl groups.

Octadecylamine: A primary amine with a similar carbon chain length but without the dimethyl substitution.

Dimethylhexadecylamine: Similar structure but with a shorter carbon chain.

Uniqueness: Dimantine’s unique combination of a long carbon chain and a dimethylamine group gives it distinct amphiphilic properties, making it particularly effective as a surfactant and emulsifying agent.

生物活性

Dymanthine, also known as N,N-Dimethyloctadecylamine, is a compound with notable biological activity primarily recognized for its anthelminthic properties . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in treating various parasitic infections.

| Property | Value |

|---|---|

| CAS Number | 124-28-7 |

| Molecular Formula | CHN |

| Molecular Weight | 297.562 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 348.5 ± 5.0 °C at 760 mmHg |

| Melting Point | 23 °C |

| Flash Point | 153.8 ± 5.2 °C |

This compound's structure allows it to interact effectively with biological membranes, which is crucial for its function as an anthelmintic agent .

This compound exhibits its biological activity through several mechanisms:

- Anthelminthic Activity : this compound has been shown to be effective against various intestinal helminths. It disrupts the metabolic processes of these parasites, leading to their eventual death .

- Cell Membrane Interaction : The compound's ability to interact with lipid membranes enhances its efficacy in targeting parasites and potentially other pathogens.

- Potential Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, which could be leveraged in broader therapeutic contexts.

Case Studies and Research Findings

-

Anthelmintic Efficacy :

- A study published in ChemSrc highlights this compound's potential in treating multiple intestinal helminthic infestations, indicating significant efficacy in preclinical models .

- Another investigation demonstrated that this compound effectively reduced helminth burden in infected animal models, showcasing its practical use in veterinary medicine.

- Toxicological Profile :

- Comparative Studies :

Applications

This compound is primarily researched for its application in:

- Parasitic Infections : Its primary use remains in the treatment of intestinal helminth infections.

- Drug Development : The compound's interaction with biological membranes positions it as a candidate for developing novel drug delivery systems targeting specific tissues or pathogens.

特性

IUPAC Name |

N,N-dimethyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSCFZYZVSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1613-17-8 (hydrochloride) | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027026 | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dymanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-28-7 | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyloctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimantine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYMANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066975NG22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: 22.89 °C | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dymanthine Hydrochloride and what is its primary therapeutic use?

A1: this compound Hydrochloride, also known as Thelmesan, is an anthelmintic drug primarily used to treat infections caused by the tapeworm Hymenolepis nana (dwarf tapeworm). [, , , , , ]

Q2: How effective is this compound Hydrochloride in treating Hymenolepis nana infections?

A2: Research suggests that this compound Hydrochloride demonstrates promising efficacy against Hymenolepis nana. One study reported a parasitological cure rate of 82% in patients treated with the drug. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。